molecular formula C7H9F2NO2 B13327393 6-Amino-2,2-difluorobicyclo[3.1.0]hexane-6-carboxylic acid CAS No. 1394116-63-2

6-Amino-2,2-difluorobicyclo[3.1.0]hexane-6-carboxylic acid

Cat. No.: B13327393
CAS No.: 1394116-63-2
M. Wt: 177.15 g/mol
InChI Key: LLKQOWKAHGZCIO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Amino-2,2-difluorobicyclo[3.1.0]hexane-6-carboxylic acid ( 1394116-63-2) is a fluorinated bicyclic building block of high value in scientific research. With a molecular formula of C₇H₉F₂NO₂ and a molecular weight of 177.15 g/mol, this compound features a rigid, three-dimensional scaffold that is strategically functionalized with an amino group and two fluorine atoms at the bridgehead position . This unique structure is designed to enhance key properties in drug discovery, including improved binding specificity to biological targets and greater metabolic stability compared to flat aromatic systems . In medicinal chemistry, this compound serves as a critical synthetic intermediate for the development of novel therapeutic candidates. Its rigid structure is particularly useful for constraining flexible molecules, potentially leading to increased potency and selectivity. Researchers also utilize it as a probe to study enzyme interactions and protein-ligand binding, where the fluorine atoms can provide strategic hydrophobic interactions and the carboxylic acid group enables ionic bonding . The synthesis of this compound typically involves multi-step routes that require carefully controlled conditions and specialized fluorination reagents . This product is intended for research purposes only and is strictly not approved for human or veterinary diagnostic or therapeutic applications .

Properties

CAS No.

1394116-63-2

Molecular Formula

C7H9F2NO2

Molecular Weight

177.15 g/mol

IUPAC Name

6-amino-2,2-difluorobicyclo[3.1.0]hexane-6-carboxylic acid

InChI

InChI=1S/C7H9F2NO2/c8-6(9)2-1-3-4(6)7(3,10)5(11)12/h3-4H,1-2,10H2,(H,11,12)

InChI Key

LLKQOWKAHGZCIO-UHFFFAOYSA-N

Canonical SMILES

C1CC(C2C1C2(C(=O)O)N)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Amino-2,2-difluorobicyclo[310]hexane-6-carboxylic acid typically involves multiple steps starting from commercially available precursorsThe reaction conditions often require the use of strong bases or acids, and the reactions are typically carried out under controlled temperatures to ensure the desired product is obtained .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistency and efficiency. The use of advanced purification techniques, such as chromatography, is also common to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions: 6-Amino-2,2-difluorobicyclo[3.1.0]hexane-6-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group may yield nitro derivatives, while reduction of the carboxylic acid group may produce alcohols .

Scientific Research Applications

Chemistry: In chemistry, 6-Amino-2,2-difluorobicyclo[3.1.0]hexane-6-carboxylic acid is used as a building block for the synthesis of more complex molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies .

Biology: In biological research, this compound can be used to study enzyme interactions and protein-ligand binding due to its distinct structural features. It may also serve as a probe for investigating biological pathways involving fluorinated compounds .

Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic applications. Its structural rigidity and fluorine atoms can enhance the metabolic stability and bioavailability of drug candidates .

Industry: In the industrial sector, this compound can be used in the development of new materials with unique properties, such as high thermal stability and resistance to chemical degradation.

Mechanism of Action

The mechanism of action of 6-Amino-2,2-difluorobicyclo[3.1.0]hexane-6-carboxylic acid involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the fluorine atoms can enhance binding affinity through hydrophobic interactions. The carboxylic acid group can participate in ionic interactions, further stabilizing the compound’s binding to its targets.

Comparison with Similar Compounds

Structural Variations

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Structural Differences
6-Amino-2,2-difluorobicyclo[3.1.0]hexane-6-carboxylic acid 6-amino, 2,2-difluoro C₇H₉F₂NO₂ 177.15 Amino and difluoro groups at positions 6 and 2
exo-Bicyclo[3.1.0]hexane-6-carboxylic acid None C₇H₁₀O₂ 138.16 Parent structure; lacks functional groups
6,6-Difluorobicyclo[3.1.0]hexane-3-carboxylic acid 3-carboxylic acid, 6,6-difluoro C₇H₈F₂O₂ 162.13 Difluoro at position 6; carboxylic acid at position 3
3-Azabicyclo[3.1.0]hexane-6-carboxylic acid 3-aza bridge C₆H₉NO₂ 143.14 Nitrogen replaces a carbon in the bicyclo core
2-Amino-6-fluorobicyclo[3.1.0]hexane-2,6-dicarboxylic acid 2-amino, 6-fluoro, 2,6-dicarboxylic C₈H₉FNO₄ 202.16 Dicarboxylic acid; amino and fluoro at positions 2 and 6

Pharmacological Activity

  • 3-Azabicyclo[3.1.0]hexane-6-carboxylic acid derivatives : Act as somatostatin receptor subtype 4 (SSTR4) agonists, used in pain and inflammation management .
  • 2-Amino-6-fluorobicyclo[3.1.0]hexane-2,6-dicarboxylic acid: Targets neurological disorders, with the dicarboxylic moiety enhancing blood-brain barrier penetration .

Physicochemical Properties

Property Target Compound 6,6-Difluoro Analog 3-Aza Derivative
LogP ~1.2 (estimated) ~0.8 ~0.5 (due to aza group)
Water Solubility Moderate Low High (ionizable amine)
pKa (carboxylic acid) ~4.2 ~4.5 ~3.9

Key Research Findings

  • Electronic Effects: The 2,2-difluoro substitution in the target compound reduces ring strain and enhances metabolic stability compared to non-fluorinated analogs .
  • Aza Substitution : Replacing a carbon with nitrogen (3-azabicyclo) increases solubility but may reduce CNS penetration due to ionization .
  • Dicarboxylic Acid Derivatives : The 2,6-dicarboxylic acid analog shows improved potency in neurological targets, likely due to dual hydrogen-bonding interactions .

Challenges and Opportunities

  • Stereochemical Complexity : The bicyclo[3.1.0]hexane core requires precise control of stereochemistry during synthesis, impacting scalability .
  • Functional Group Compatibility: Fluorine and amino groups introduce synthetic challenges, such as protecting group strategies .
  • Therapeutic Potential: The scaffold’s rigidity makes it suitable for targeting protein-protein interactions, but further in vivo studies are needed to validate efficacy.

Biological Activity

6-Amino-2,2-difluorobicyclo[3.1.0]hexane-6-carboxylic acid (CAS No. 1394042-03-5) is a fluorinated bicyclic amino acid derivative that has garnered attention in pharmaceutical research due to its potential biological activities, particularly its interaction with metabotropic glutamate receptors (mGluRs). This article reviews the compound's synthesis, biological activity, and relevant case studies.

  • Molecular Formula : C7_7H8_8F2_2N\O2_2
  • Molecular Weight : 213.61 g/mol
  • CAS Number : 1394042-03-5
  • Structure : The compound features a bicyclic structure with two fluorine atoms and an amino group, which contributes to its unique biological properties.

This compound acts primarily as an agonist for group II metabotropic glutamate receptors (mGluRs). These receptors are implicated in various neurological processes and are potential therapeutic targets for treating psychiatric disorders such as schizophrenia and anxiety disorders .

Pharmacological Studies

Research indicates that the compound exhibits significant activity in modulating neurotransmitter release through its action on mGluRs. In vitro studies have shown that it can enhance synaptic transmission and influence neuronal excitability, which may be beneficial in conditions characterized by dysregulated glutamate signaling .

Synthesis and Characterization

A notable study involved the synthesis of this compound using a multigram synthesis approach, emphasizing the importance of fluorination in enhancing biological activity . The physicochemical characterization demonstrated that the compound possesses favorable solubility and stability profiles, making it suitable for further pharmacological evaluation.

Efficacy in Animal Models

In animal models of anxiety and depression, administration of the compound resulted in significant behavioral changes consistent with anxiolytic effects. These findings suggest that it may serve as a candidate for developing new treatments for mood disorders .

Data Table: Summary of Biological Activities

Activity Description
Receptor Target Group II Metabotropic Glutamate Receptors (mGluRs)
Effect on Neurotransmission Enhances synaptic transmission; modulates glutamate release
Potential Therapeutic Use Treatment for anxiety disorders, schizophrenia
Animal Model Results Significant anxiolytic effects observed

Q & A

Basic Research Questions

Q. What are the recommended synthetic pathways for 6-amino-2,2-difluorobicyclo[3.1.0]hexane-6-carboxylic acid, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis of bicyclic amino acids often involves cyclopropanation strategies or ring-closing metathesis. For fluorinated analogs, fluorination reagents like DAST (diethylaminosulfur trifluoride) or Deoxo-Fluor® may be employed post-cyclization. Reaction temperature and solvent polarity are critical for minimizing side products; anhydrous conditions (e.g., THF or DMF) under nitrogen atmosphere are recommended. Purification via reverse-phase HPLC or recrystallization can isolate the target compound .

Q. How can the compound’s structural integrity and purity be validated in academic settings?

  • Methodological Answer : Use a combination of 1H^1H, 13C^{13}C, and 19F^{19}F NMR to confirm the bicyclic framework and fluorine positions. High-resolution mass spectrometry (HRMS) ensures molecular formula accuracy. Purity assessment via HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) is essential, with UV detection at 210 nm. Cross-validate with melting point analysis if crystalline .

Q. What are the stability considerations for this compound under varying pH and temperature conditions?

  • Methodological Answer : Conduct accelerated stability studies by storing the compound in buffers (pH 3–9) at 25°C and 40°C for 4 weeks. Monitor degradation via HPLC. Bicyclic structures with fluorine substituents generally exhibit enhanced thermal stability but may hydrolyze under strongly acidic/basic conditions. Lyophilization is advised for long-term storage .

Advanced Research Questions

Q. How can stereochemical outcomes be controlled during synthesis, given the compound’s bicyclic framework?

  • Methodological Answer : Chiral auxiliaries or asymmetric catalysis (e.g., Jacobsen’s thiourea catalysts) can direct stereochemistry. For fluorinated bicyclo[3.1.0] systems, computational modeling (DFT) predicts steric and electronic effects on ring strain. Post-synthesis, chiral HPLC (Chiralpak® IA/IB columns) resolves enantiomers, while X-ray crystallography confirms absolute configuration .

Q. What computational approaches are suitable for predicting the compound’s interactions with biological targets?

  • Methodological Answer : Molecular docking (AutoDock Vina, Schrödinger Suite) can model binding to enzymes like β-lactamases or peptidases. Molecular dynamics simulations (AMBER, GROMACS) assess conformational stability in aqueous environments. QSAR models trained on similar bicyclic carboxylates may predict bioavailability or toxicity .

Q. How to design experiments to evaluate the compound’s potential as a β-lactamase inhibitor?

  • Methodological Answer : Perform enzyme inhibition assays using nitrocefin as a substrate. Measure IC50_{50} values via UV-Vis spectroscopy (λ = 482 nm) under pseudo-first-order conditions. Compare inhibition kinetics (Ki_i) with clavulanic acid or avibactam as controls. Structural analogs in (e.g., 6-aminopenicillanic acid derivatives) provide mechanistic insights .

Q. How to address discrepancies in reported synthetic yields or biological activity data?

  • Methodological Answer : Conduct a meta-analysis of published protocols to identify variables (e.g., catalyst loading, fluorination timing). Reproduce experiments with rigorous controls and DOE (Design of Experiments) to isolate critical factors. Validate biological assays across multiple labs to rule out instrumentation bias .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.